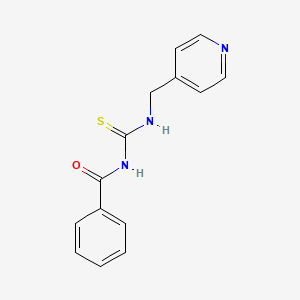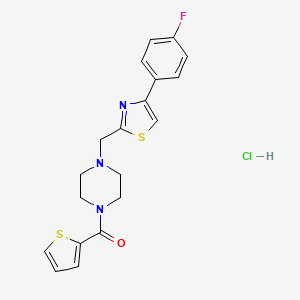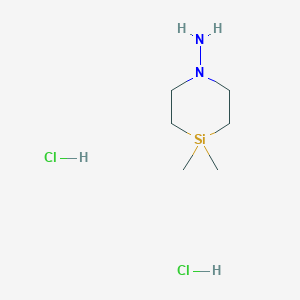
N-benzoyl-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry and Electochemical Applications
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives serve as versatile ligands in coordination chemistry due to their ability to coordinate with metal ions through sulfur, nitrogen, and oxygen atoms. This coordination facilitates the formation of stable metal complexes with diverse geometrical structures. The flexibility of thiourea derivatives, attributed to tautomerism, enables different coordination modes, making them suitable for synthesizing a wide range of metal complexes. These complexes have been explored for their electrochemical properties using techniques like cyclic voltammetry, providing insights into their potential applications in catalysis and materials science (Ali A. A. Al-Riyahee, 2021).
Selective Metal Recovery and Preconcentration
Specific derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have demonstrated high selectivity in the extraction and preconcentration of toxic metals, such as mercury, from environmental samples. The development of solid supported liquid membrane systems utilizing these derivatives highlights their potential in environmental cleanup and analytical applications, providing efficient techniques for mercury recovery and enrichment from low-content solutions (C. Fontàs et al., 2005).
Biological Activities
N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The synthesis and characterization of these derivatives, along with their complexation with metals like vanadium, have been studied for their enhanced biological effects. Such activities underline the pharmaceutical and medicinal relevance of these compounds, suggesting their utility in drug development and as bioactive agents (J. Farzanfar et al., 2015).
Antifungal and Herbicidal Activities
Derivatives of N-benzoyl-N'-(4-pyridinylmethyl)thiourea have been explored for their antifungal and herbicidal effects. These compounds have shown efficacy in inhibiting the growth of various plant pathogens and weeds, indicating their potential as agricultural chemicals. The specificity of their action and the ability to inhibit root growth in several plant species further point to their application in developing new agrochemicals (B. T. Brown & R. L. Harris, 1973).
Material Science and Corrosion Inhibition
The application of N-benzoyl-N'-(4-pyridinylmethyl)thiourea derivatives extends to material science, particularly in corrosion inhibition for metals. These compounds have demonstrated significant effectiveness in protecting metals like carbon steel in acidic environments. Their ability to form protective layers and inhibit corrosion processes makes them valuable in the development of new corrosion inhibitors for industrial applications (Uday H. R. Al-Jeilawi et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-4-2-1-3-5-12)17-14(19)16-10-11-6-8-15-9-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJQEHCDQOKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-pyridinylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)
![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)


![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2690349.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2690356.png)
![[(2R)-5-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2690357.png)